molecular formula C8H9FN2 B8642487 1-(4-Fluoropyridin-2-YL)cyclopropanamine

1-(4-Fluoropyridin-2-YL)cyclopropanamine

Cat. No.: B8642487
M. Wt: 152.17 g/mol
InChI Key: RHNYUFQYFNAEER-UHFFFAOYSA-N
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Description

1-(4-Fluoropyridin-2-YL)cyclopropanamine is a cyclopropane-containing amine derivative featuring a 4-fluoropyridin-2-yl substituent. For instance, cyclopropanamine derivatives are frequently employed as bioactive moieties in enzyme inhibitors (e.g., BACE1 inhibitors for Alzheimer’s disease) and receptor modulators (e.g., cannabinoid receptors) due to their conformational rigidity and metabolic stability . The fluorine atom on the pyridine ring likely enhances electronic effects, influencing binding affinity and pharmacokinetic properties compared to non-fluorinated analogs.

Properties

Molecular Formula

C8H9FN2

Molecular Weight

152.17 g/mol

IUPAC Name

1-(4-fluoropyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C8H9FN2/c9-6-1-4-11-7(5-6)8(10)2-3-8/h1,4-5H,2-3,10H2

InChI Key

RHNYUFQYFNAEER-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=NC=CC(=C2)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs of 1-(4-Fluoropyridin-2-YL)cyclopropanamine, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Notes Reference
1-(4-Fluoropyridin-2-YL)cyclopropanamine C₈H₈FN₂ ~151.16 Not available Hypothesized use in receptor modulation or enzyme inhibition (inferred from analogs). -
1-(Trifluoromethyl)cyclopropanamine C₄H₆F₃N 113.10 1020718-92-8 Intermediate in cannabinoid receptor modulators; enhances metabolic stability.
1-(2-Chloropyridin-4-YL)cyclopropanamine C₈H₈ClN₂ 167.62 1060811-73-5 Potential halogenated analog with altered electronic properties.
1-(Thiophen-2-YL)cyclopropanamine HCl C₇H₁₀ClNS 175.67 Not available Thiophene-substituted variant; may influence solubility and target selectivity.
1-(2-Methylpyridin-4-YL)cyclopropanamine C₉H₁₂N₂ 148.20 1060806-11-2 Methyl group increases steric bulk, potentially affecting receptor interactions.
1-(Pyrimidin-2-YL)cyclopropanamine C₇H₈N₃ 134.16 Not available Used in furopyridine carboxamide synthesis for kinase inhibition.

Key Comparisons:

  • Substituent Effects :
    • Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size may improve binding to aromatic pockets in enzymes (e.g., BACE1) compared to bulkier chlorine .
    • Heterocycle Variations : Pyridine (as in the target compound) offers a rigid planar structure, while thiophene () introduces sulfur-based π-interactions. Pyrimidine derivatives () expand hydrogen-bonding capabilities .
  • Synthetic Routes :
    • Most analogs are synthesized via coupling reactions between cyclopropanamine intermediates and substituted carboxylic acids or halides. For example, 1-(trifluoromethyl)cyclopropanamine () is derived from trifluoromethylcyclopropanecarboxylic acid, while 1-(pyrimidin-2-YL)cyclopropanamine () uses carbodiimide-based coupling agents .
  • Safety Profiles :
    • Cyclopropanamine derivatives generally exhibit acute toxicity (oral LD₅₀ Category 4) and skin irritation (Category 2). Fluorinated analogs may reduce volatility and inhalation risks compared to chlorinated variants .

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